molecular formula C27H27N3O3S B2768559 N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 1235342-37-6

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2768559
CAS No.: 1235342-37-6
M. Wt: 473.59
InChI Key: NEZXNMPIAXYHFF-UHFFFAOYSA-N
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Description

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a xanthene core, a piperidine ring, and a nicotinoyl moiety with a methylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide typically involves multiple steps:

    Formation of the Nicotinoyl Intermediate: The initial step involves the synthesis of the 2-(methylthio)nicotinoyl chloride from 2-(methylthio)nicotinic acid using thionyl chloride under reflux conditions.

    Piperidine Derivative Formation: The next step is the reaction of the nicotinoyl chloride with piperidine to form the nicotinoyl-piperidine intermediate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.

    Xanthene Carboxamide Formation: The final step involves the coupling of the nicotinoyl-piperidine intermediate with 9H-xanthene-9-carboxylic acid. This step is typically facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, converting it to a sulfoxide or sulfone.

    Reduction: Reduction reactions can target the nicotinoyl moiety, potentially reducing the carbonyl group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the nicotinoyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide is explored for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its xanthene core.

Mechanism of Action

The mechanism of action of N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The nicotinoyl moiety may interact with nicotinic acetylcholine receptors, while the xanthene core could be involved in fluorescence-based applications. The piperidine ring provides structural stability and enhances the compound’s ability to interact with various biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide
  • N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide

Uniqueness

Compared to similar compounds, N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide stands out due to its xanthene core, which imparts unique photophysical properties. This makes it particularly useful in applications requiring fluorescence, such as imaging and sensor development.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S/c1-34-26-21(9-6-14-28-26)27(32)30-15-12-18(13-16-30)17-29-25(31)24-19-7-2-4-10-22(19)33-23-11-5-3-8-20(23)24/h2-11,14,18,24H,12-13,15-17H2,1H3,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZXNMPIAXYHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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